(2R)-2-amino-3-(quinazolin-4-yl)propanoic acid
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Overview
Description
(2R)-2-amino-3-(quinazolin-4-yl)propanoic acid is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their significant biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
(2R)-2-amino-3-(quinazolin-4-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline-4-carboxylic acid, while reduction may yield quinazoline-4-ylmethanol.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways . In medicine, (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid has shown promise as a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections . Additionally, it has applications in the industry as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of critical biochemical pathways, ultimately resulting in the desired therapeutic effects. The specific molecular targets and pathways involved depend on the particular application of the compound.
Comparison with Similar Compounds
(2R)-2-amino-3-(quinazolin-4-yl)propanoic acid can be compared with other similar compounds, such as quinoline and quinazoline derivatives. While quinoline derivatives are known for their broad spectrum of bioactivity, including antibacterial and anticancer properties, quinazoline derivatives like this compound are unique in their specific enzyme inhibition capabilities and potential therapeutic applications . Other similar compounds include 4-hydroxy-2-quinolones and N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which also exhibit significant biological activities .
Properties
IUPAC Name |
(2R)-2-amino-3-quinazolin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-8(11(15)16)5-10-7-3-1-2-4-9(7)13-6-14-10/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPJQRDVKYHXNB-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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